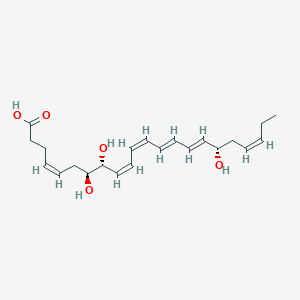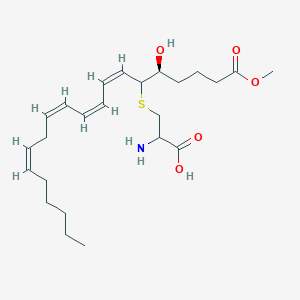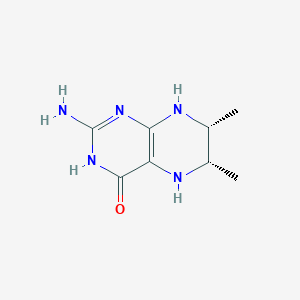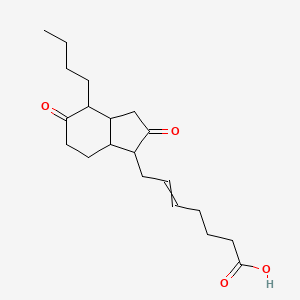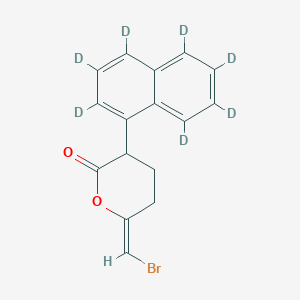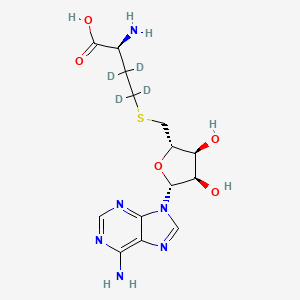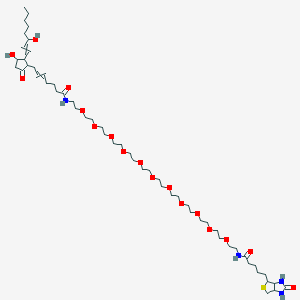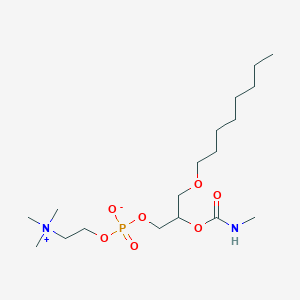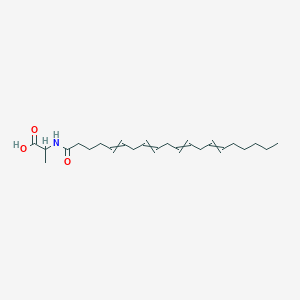
n-Arachidonyl-l-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Arachidonyl-l-alanine: is a naturally occurring compound that belongs to the class of arachidonoyl amino acids. It is formed by the condensation of the amino group of l-alanine with the carboxy group of arachidonic acid . This compound has gained attention due to its potential biological activities, including anti-cancer properties and its role in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: n-Arachidonyl-l-alanine can be synthesized through the condensation reaction between l-alanine and arachidonic acid. The reaction typically involves the activation of the carboxy group of arachidonic acid, followed by its coupling with the amino group of l-alanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the production of high-quality this compound.
化学反応の分析
Types of Reactions: n-Arachidonyl-l-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can result in saturated analogs of this compound.
科学的研究の応用
作用機序
The mechanism by which n-arachidonyl-l-alanine exerts its effects involves the production of reactive oxygen species through the 5-lipoxygenase pathway . This leads to the inhibition of cell proliferation and the induction of cell death in cancer cells. The compound’s effects are mediated in a cannabinoid receptor-independent manner, suggesting alternative molecular targets and pathways .
類似化合物との比較
n-Arachidonyl-l-alanine can be compared with other similar compounds, such as:
n-Arachidonyl-glycine: This compound also exhibits biological activities, including the inhibition of glycine transport.
n-Arachidonyl-l-serine: Known for its effects on calcium channels in neurons.
n-Arachidonyl-γ-aminobutyric acid: Exhibits similar efficacy at certain receptors but with different biological effects.
Uniqueness: this compound is unique due to its specific anti-cancer properties and its ability to induce reactive oxygen species production through the 5-lipoxygenase pathway . This sets it apart from other arachidonoyl amino acids, which may have different mechanisms of action and biological activities.
特性
分子式 |
C23H37NO3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27) |
InChIキー |
ZECSOKFEQQDUCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


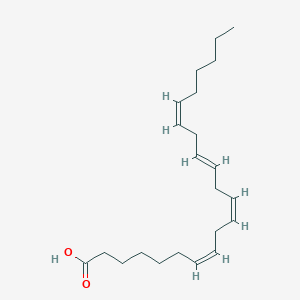
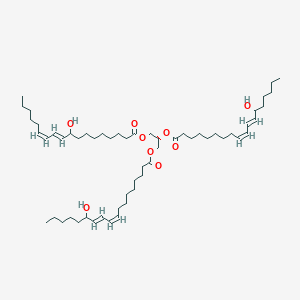
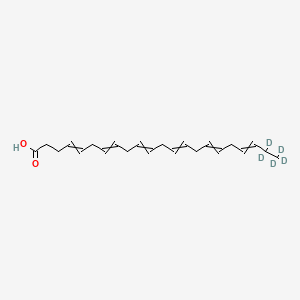
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
